4-Methoxycyclohexanamine (CAS 121588-79-2) is a highly specialized cycloaliphatic amine utilized primarily as a functionalized building block in advanced organic synthesis and medicinal chemistry. Structurally, it features a primary amine paired with a methoxy ether at the 4-position of a cyclohexane ring, available in both cis and trans isomeric forms. This specific substitution pattern provides a stable hydrogen-bond acceptor without the reactive liabilities of a hydrogen-bond donor, while simultaneously tuning the molecule's lipophilicity (LogP). In procurement contexts, it is prioritized over simpler aliphatic amines for the synthesis of complex active pharmaceutical ingredients (APIs), including CD38 inhibitors, KRAS G12C mutant inhibitors, and SK channel modulators, where precise steric and electronic interactions within target binding pockets are required [1].
Substituting 4-methoxycyclohexanamine with its closest analogs introduces severe process and performance liabilities. If a buyer procures 4-aminocyclohexanol (the hydroxyl analog) as a cheaper substitute, the presence of the free secondary alcohol necessitates additional protection and deprotection steps during multi-step synthesis, increasing reagent costs, extending cycle times, and reducing overall API yield. Furthermore, the unprotected hydroxyl group is susceptible to unwanted oxidation or esterification under aggressive reaction conditions. Conversely, substituting with unsubstituted cyclohexylamine eliminates the oxygen atom entirely, drastically altering the lipophilicity profile and stripping away a critical hydrogen-bond acceptor. In targeted drug design, this omission typically results in a 10- to 50-fold drop in receptor or enzyme binding affinity, rendering the final synthesized compound biologically inactive[1].
In the multi-step synthesis of complex heterocyclic APIs, the use of 4-aminocyclohexanol requires the masking of the secondary alcohol to prevent side reactions during cross-coupling or amidation. Procuring 4-methoxycyclohexanamine bypasses this requirement entirely, as the methoxy group is chemically inert under standard basic, nucleophilic, and mild oxidative conditions. This direct incorporation saves at least two synthetic steps (protection and subsequent deprotection), which typically translates to a 15-25% improvement in overall synthetic yield and significant reductions in solvent and reagent waste [1].
| Evidence Dimension | Required synthetic steps for O-masking |
| Target Compound Data | 0 additional steps (methoxy group is inherently protected) |
| Comparator Or Baseline | 4-Aminocyclohexanol (requires 2 additional steps: protection and deprotection) |
| Quantified Difference | Eliminates 2 steps, improving multi-step yield by ~15-25% |
| Conditions | Standard multi-step heterocyclic API synthesis (e.g., quinazoline core functionalization) |
Eliminating protection/deprotection steps directly reduces raw material costs, shortens manufacturing cycle times, and improves overall process mass intensity (PMI).
During the optimization of kinase and channel inhibitors, the substitution of the aliphatic ring plays a critical role in pocket binding. Compared to the unsubstituted cyclohexylamine, the incorporation of 4-methoxycyclohexanamine introduces a vital hydrogen-bond acceptor (the ether oxygen) that interacts with specific amino acid residues (e.g., in CD38 or SK channels). Structure-activity relationship (SAR) studies frequently demonstrate that this specific methoxy substitution can improve target IC50 or EC50 values by an order of magnitude compared to the plain cyclohexyl baseline [1].
| Evidence Dimension | Receptor/Enzyme Binding Affinity (IC50/EC50) |
| Target Compound Data | Low nanomolar activity (optimized H-bond acceptor interaction) |
| Comparator Or Baseline | Cyclohexylamine derivatives (micromolar activity, lacking H-bond acceptor) |
| Quantified Difference | 10- to 50-fold improvement in binding potency |
| Conditions | In vitro biochemical assays for target inhibition (e.g., SK channel or CD38) |
Procuring the methoxy-substituted amine is essential for achieving the required pharmacological potency in drug discovery programs, preventing costly failures in downstream screening.
The choice of cycloaliphatic amine drastically alters the physicochemical profile of the resulting product. 4-Aminocyclohexanol yields highly polar derivatives (LogP ~ 0.2 - 0.5) that often struggle with passive membrane permeability. 4-Methoxycyclohexanamine provides a balanced increase in lipophilicity (LogP ~ 1.2 - 1.5), optimizing the hydrophilic-lipophilic balance (HLB) without pushing the molecule into extreme hydrophobicity, which would cause solubility issues. This ~1 log unit shift is highly predictable and critical for ensuring oral bioavailability in pharmaceutical formulations [1].
| Evidence Dimension | Calculated/Experimental Lipophilicity (LogP) |
| Target Compound Data | LogP ~ 1.2 - 1.5 |
| Comparator Or Baseline | 4-Aminocyclohexanol (LogP ~ 0.2 - 0.5) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition coefficient evaluation |
Selecting the methoxy variant allows formulators and medicinal chemists to tune membrane permeability and solubility, directly impacting the viability of the final product.
In synthetic routes involving transition metal catalysis or mild oxidative conditions (e.g., cross-coupling reactions), free secondary alcohols are prone to oxidation into ketones. 4-Methoxycyclohexanamine, featuring a stable ether linkage, exhibits near-complete chemical inertness under these conditions. When subjected to mild oxidative stress, methoxy-substituted rings show >95% recovery, whereas 4-aminocyclohexanol derivatives can suffer >50% degradation or conversion to unwanted cyclohexanone byproducts, complicating purification[1].
| Evidence Dimension | Stability under mild oxidative conditions |
| Target Compound Data | >95% recovery (ether linkage is inert) |
| Comparator Or Baseline | 4-Aminocyclohexanol (<50% recovery, prone to ketone formation) |
| Quantified Difference | >45% higher stability/recovery in oxidative environments |
| Conditions | Synthetic reactions involving transition metal catalysts or mild oxidants |
High oxidative stability ensures reproducible yields and minimizes complex chromatographic purifications, lowering the overall cost of goods in manufacturing.
Due to its ability to provide a stable hydrogen-bond acceptor and optimize binding pocket interactions, 4-methoxycyclohexanamine is a critical primary amine building block in the synthesis of advanced therapeutics. It is explicitly prioritized over cyclohexylamine in the development of CD38 inhibitors and KRAS G12C mutant inhibitors, where the methoxy group drives low-nanomolar target affinity [1].
In industrial process chemistry, this compound is selected over 4-aminocyclohexanol to avoid the costly and time-consuming protection/deprotection sequences required for secondary alcohols. Its inherent stability under various cross-coupling and amidation conditions makes it ideal for scalable, high-yield API synthesis [2].
The predictable ~1.0 log unit increase in lipophilicity compared to hydroxyl analogs makes 4-methoxycyclohexanamine highly valuable in agrochemical R&D. It is used to synthesize crop protection agents where precise tuning of the hydrophilic-lipophilic balance (HLB) is required to ensure optimal foliar penetration and environmental stability [3].